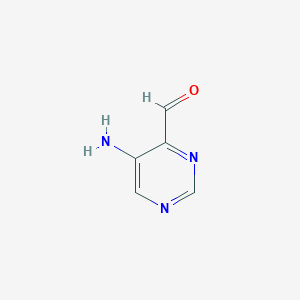![molecular formula C25H27N3 B6359516 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-07-7](/img/structure/B6359516.png)
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine (2,6-Bis-DMPE) is an organic compound, which has a range of applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is composed of a pyridine ring, which is substituted with two dimethylphenyliminoethyl groups. 2,6-Bis-DMPE is a valuable tool in laboratory experiments due to its unique properties, such as its low toxicity, low volatility and its ability to form complexes with other molecules.
Applications De Recherche Scientifique
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine has a range of applications in scientific research, including its use as an inhibitor of enzymes, as an inhibitor of protein kinases, and as an inhibitor of DNA and RNA polymerases. It has also been used in the study of the structure of proteins, the synthesis of peptides, and the study of protein-protein interactions.
Mécanisme D'action
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is a reversible inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents it from binding to its substrate. It is also an inhibitor of protein kinases, which are enzymes that transfer phosphate groups from ATP to other proteins. This compound binds to the ATP-binding site of the protein kinase, preventing it from binding to ATP. Finally, this compound is an inhibitor of DNA and RNA polymerases, which are enzymes that catalyze the synthesis of DNA and RNA. This compound binds to the active site of the polymerase, preventing it from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. It has also been shown to inhibit the activity of protein kinases, which are enzymes that transfer phosphate groups from ATP to other proteins. In addition, it has been shown to inhibit the activity of DNA and RNA polymerases, which are enzymes that catalyze the synthesis of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine in laboratory experiments is its low toxicity and low volatility. This makes it a safe and effective tool for use in laboratory experiments. However, it is important to note that this compound can also form complexes with other molecules, which may limit its effectiveness in certain experiments.
Orientations Futures
The use of 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine in laboratory experiments is an area of research that is still in its infancy. There are a number of potential areas for future research, such as the development of new synthesis methods, the exploration of its effects on other biochemical and physiological processes, and the development of new applications for this compound in laboratory experiments. Additionally, research into the use of this compound in drug design and drug delivery systems is an area of potential future research.
Méthodes De Synthèse
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is synthesized from pyridine and 1,3-dimethylbenzylamine. The synthesis begins with the formation of a Schiff base, which is formed by the condensation of pyridine and 1,3-dimethylbenzylamine. This is followed by the reduction of the Schiff base with sodium borohydride to form the desired product, this compound.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[6-[N-(2,3-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-7-12-22(18(16)3)26-20(5)24-14-9-15-25(28-24)21(6)27-23-13-8-11-17(2)19(23)4/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMVUTUWQORRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)


![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)






